![molecular formula C18H20N2O6S B2889273 N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide CAS No. 899979-37-4](/img/structure/B2889273.png)

N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

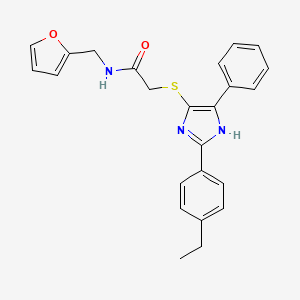

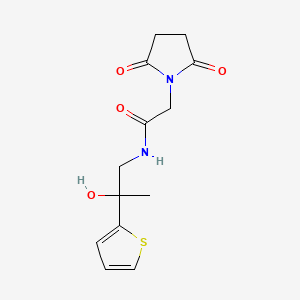

The compound “N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-ylmethyl), which is a common motif in many organic compounds and is known to exhibit a broad spectrum of biological activities . It also contains a sulfamoyl group (sulfamoyl)ethyl, which is often found in sulfonamide antibiotics, and a methoxybenzamide group (3-methoxybenzamide), which is a type of amide.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon chain. The benzodioxole group is likely to be planar due to the conjugated pi system, while the sulfamoyl and amide groups could introduce some degree of polarity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide group might be susceptible to hydrolysis, particularly under acidic or basic conditions. The sulfamoyl group could potentially undergo reactions with amines or alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfamoyl and amide groups could enhance its solubility in polar solvents. The benzodioxole group could contribute to its UV/Vis absorption properties .Scientific Research Applications

Cyclooxygenase Inhibitors

The compound is found in substituted cinnamides, which have been identified as potent cyclooxygenase inhibitors . Cyclooxygenase inhibitors are used in the treatment of inflammation and pain.

Antioxidants

Substituted cinnamides, including this compound, have been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Anti-inflammatory Agents

This compound, as a part of substituted cinnamides, has been found to have anti-inflammatory properties . Anti-inflammatory agents are used to reduce inflammation.

Antimicrobial Agents

Substituted cinnamides, which include this compound, have been found to have antimicrobial properties . Antimicrobial agents are used to kill or slow the spread of microorganisms.

Antitumor Agents

The compound has been used in the design of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties, which have shown anticancer activity against various cancer cell lines .

Heavy Metal Detection

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach .

Flavoring Substance

Although not a direct application of the compound, it is chemically synthesized and intended to be used as a flavoring substance in specific categories of food .

Anticonvulsant Agents

Substituted cinnamides, which include this compound, have been found to have anticonvulsant properties . Anticonvulsants are used to prevent or reduce the severity of epileptic fits or other convulsions.

Mechanism of Action

Target of Action

The primary targets of this compound are microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to a blockade in mitosis, causing cell cycle arrest and inducing apoptosis .

Biochemical Pathways

The compound affects the cell cycle regulation pathway . By interacting with tubulin and microtubules, it disrupts the normal progression of the cell cycle, particularly at the S phase . This disruption leads to cell cycle arrest and the induction of apoptosis, effectively halting the proliferation of cancer cells .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anticancer activity .

Future Directions

properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S/c1-24-15-4-2-3-14(10-15)18(21)19-7-8-27(22,23)20-11-13-5-6-16-17(9-13)26-12-25-16/h2-6,9-10,20H,7-8,11-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCCZEWRTZCZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-1H-isochromen-1-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2889199.png)

![5-(3,4-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2889201.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889203.png)

![2-(3,5-dimethylisoxazol-4-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2889205.png)

![4-[1-(4-bromophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2889212.png)

![2-chloro-N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2889213.png)